molecular formula C14H17F3N2O2 B238330 N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide

N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide

Cat. No. B238330
M. Wt: 302.29 g/mol
InChI Key: LCFBAENDBFENQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide, also known as MTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTP is a small molecule inhibitor of a protein called Sec61, which is involved in protein translocation across the endoplasmic reticulum (ER) membrane.

Mechanism of Action

N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide inhibits the function of Sec61, which is a protein channel involved in the translocation of nascent proteins across the ER membrane. By inhibiting Sec61, this compound induces ER stress and activates the UPR, leading to the inhibition of protein translation and induction of apoptosis in cancer cells. This compound also inhibits the replication of HCV by blocking the translocation of viral proteins across the ER membrane. In neurological disorders, this compound reduces ER stress and oxidative stress, leading to neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound induces ER stress and activates the UPR, leading to the inhibition of protein translation and induction of apoptosis. This compound also inhibits the growth and proliferation of cancer cells. In viral infections, this compound inhibits the replication of viruses by blocking the translocation of viral proteins across the ER membrane. In neurological disorders, this compound reduces ER stress and oxidative stress, leading to neuroprotection.

Advantages and Limitations for Lab Experiments

N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide has several advantages for lab experiments, including its small molecular size, high potency, and specificity for Sec61. However, this compound also has some limitations, including its toxicity at high concentrations and its potential off-target effects.

Future Directions

There are several future directions for N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide research, including the development of more potent and selective inhibitors of Sec61, the investigation of the role of Sec61 in various diseases, and the development of this compound as a therapeutic agent for cancer, viral infections, and neurological disorders. Additionally, the potential off-target effects of this compound need to be further investigated to ensure its safety and efficacy in clinical settings.

Synthesis Methods

The synthesis of N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide involves a multistep process starting from commercially available starting materials. The first step involves the synthesis of 2-(4-morpholinyl)-5-trifluoromethylbenzaldehyde, which is then reacted with propionic anhydride to obtain this compound. The synthesis of this compound has been described in detail in a research paper published in the Journal of Medicinal Chemistry.

Scientific Research Applications

N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide has been shown to have potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing ER stress and activating the unfolded protein response (UPR). This compound has also been shown to have antiviral activity against hepatitis C virus (HCV) by inhibiting viral protein translation and replication. In neurological disorders, this compound has been shown to have neuroprotective effects by reducing ER stress and oxidative stress.

properties

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

IUPAC Name

N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C14H17F3N2O2/c1-2-13(20)18-11-9-10(14(15,16)17)3-4-12(11)19-5-7-21-8-6-19/h3-4,9H,2,5-8H2,1H3,(H,18,20)

InChI Key

LCFBAENDBFENQW-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2

Origin of Product

United States

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